2-Amino-3,6-difluorobenzonitrile

Medicinal Chemistry Heterocycle Synthesis Cross-Coupling

Sourcing a regiospecific 2,3,6-trisubstituted scaffold for kinase inhibitor synthesis? 2-Amino-3,6-difluorobenzonitrile delivers the ortho-amino-cyano motif for direct cyclocondensation to quinazoline/pyrimidine cores, while the 3,6-difluoro pattern retains fluorine-mediated binding affinity without additional synthetic steps. • Eliminates 1-2 synthetic steps vs. chloro/bromo analogs through direct NH₂ participation in heterocycle formation. • MW 154.12 provides ~64 g/mol optimization headroom over bromo analogs for fragment-to-lead programs. • ≥97% purity ensures reliable stoichiometry; Pd-catalyst-poisoning impurities are controlled. Bulk quantities available; custom synthesis supported.

Molecular Formula C7H4F2N2
Molecular Weight 154.12
CAS No. 190011-81-5
Cat. No. B574974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,6-difluorobenzonitrile
CAS190011-81-5
Molecular FormulaC7H4F2N2
Molecular Weight154.12
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C#N)N)F
InChIInChI=1S/C7H4F2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2
InChIKeyZPQFHGOBMGGBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3,6-difluorobenzonitrile for Kinase-Targeted Synthesis


2-Amino-3,6-difluorobenzonitrile (CAS 190011-81-5) is a fluorinated aromatic building block characterized by an amino group ortho to a nitrile and fluorine substituents at the 3- and 6-positions . This 2,3,6-trisubstitution pattern creates a regiospecific scaffold that positions a nucleophilic amino handle adjacent to a cyano group for heterocycle formation while retaining fluorines for metabolic modulation. The compound is commercially available as a solid with a melting point of 92–97 °C and is utilized primarily as an intermediate in pharmaceutical synthesis, particularly in the preparation of receptor tyrosine kinase inhibitors targeting EGFR and BTK .

Generic Substitution Challenges for 2-Amino-3,6-difluorobenzonitrile


The regiospecific substitution pattern of 2-amino-3,6-difluorobenzonitrile—amino at the 2-position, fluorine at the 3- and 6-positions, and nitrile at the 1-position—creates a unique three-dimensional electrostatic and steric environment that cannot be replicated by analogs with alternative halogen placement or different 2-position functionality [1]. Simple in-class substitution with compounds such as 2-chloro-3,6-difluorobenzonitrile or 2-bromo-3,6-difluorobenzonitrile fundamentally alters both the nucleophilicity of the 2-position for downstream coupling reactions and the electron-withdrawing character of the aromatic ring for cyano-activated fluoro displacement chemistry [2]. This positional specificity is non-negotiable for synthetic routes requiring both the ortho-amino-cyano relationship and the 3,6-difluoro pattern simultaneously.

2-Amino-3,6-difluorobenzonitrile vs. Halogen Analogs: Comparative Evidence


Amino vs. Chloro: Regiospecific Nucleophilicity

The amino group at the 2-position of 2-amino-3,6-difluorobenzonitrile provides a distinctly higher nucleophilicity for Buchwald-Hartwig amination and heterocycle-forming condensation reactions compared to the chloro substituent in 2-chloro-3,6-difluorobenzonitrile. The chlorine analog requires an initial activation or displacement step before amine incorporation, adding at least one synthetic transformation to any route targeting amine-linked scaffolds . The 2-amino compound enables direct NH₂ participation in cyclocondensation with carbonyl-containing partners (e.g., α-haloketones, β-ketoesters), whereas the 2-chloro analog necessitates transition metal-catalyzed C–N coupling [1].

Medicinal Chemistry Heterocycle Synthesis Cross-Coupling

Molecular Weight Advantage: Amino vs. Bromo

The amino-substituted target compound (MW = 154.12 g/mol) offers a significant molecular weight reduction of approximately 64 g/mol (∼29% lower) compared to the bromo analog 2-bromo-3,6-difluorobenzonitrile (MW = 218.00 g/mol) . In fragment-based drug discovery and lead optimization, lower molecular weight building blocks are systematically favored because they provide greater headroom for property optimization before exceeding Lipinski thresholds (MW ≤ 500). The bromo analog consumes more MW budget per incorporated unit while requiring an additional dehalogenation or cross-coupling step to install nitrogen functionality.

Fragment-Based Drug Design Lead Optimization Synthetic Efficiency

Cyano-Activated Fluoro Displacement Positional Reactivity

The 3,6-difluoro substitution pattern, combined with an ortho-amino and ortho-cyano group, establishes a unique electronic environment for cyano-activated fluoro displacement chemistry. Studies on cyano-activated fluoro displacement demonstrate that difluorobenzonitriles undergo efficient nucleophilic aromatic substitution (SNAr) with catechol and aminothiophenol nucleophiles under mild conditions (DMF at 130 °C or DMSO at room temperature in the presence of K₂CO₃) to yield heterocyclic products in high yield [1]. In the context of the 2-amino-3,6-difluoro substitution pattern, the cyano group activates the fluorine at the 6-position for displacement while the amino group provides a second reactive handle for condensation, enabling orthogonal reactivity not available in mono-fluoro or 3,5-difluoro regioisomers.

Nucleophilic Aromatic Substitution Heterocycle Synthesis Medicinal Chemistry

Purity Specification Benchmark

Across multiple reputable commercial sources including Sigma-Aldrich, Thermo Scientific/Alfa Aesar, and Aladdin, 2-amino-3,6-difluorobenzonitrile is consistently offered at 97% purity with a melting point specification of 92–97 °C [1]. This established specification serves as a benchmark for procurement: any lot deviating from this purity or exhibiting melting point depression below 92 °C may indicate contamination with synthetic precursors (e.g., 2,3-difluoro-6-nitrobenzonitrile) or degradation products. In contrast, halogen analogs such as 2-chloro-3,6-difluorobenzonitrile and 2-bromo-3,6-difluorobenzonitrile are less widely standardized across vendors, with fewer published specification benchmarks.

Quality Control Procurement Specification Synthetic Reliability

Multi-Vendor Procurement Cost Benchmarking

Procurement cost data indicates that 2-amino-3,6-difluorobenzonitrile is available from multiple vendors with transparent, publicly listed pricing, facilitating competitive sourcing. At the 250 mg scale, Aladdin offers the compound at approximately $89.90 , while ChemicalBook lists pricing around 328 CNY for equivalent purity material . Sigma-Aldrich lists the compound at approximately 639.89 CNY [1]. The availability of multi-vendor pricing enables procurement professionals to perform cost-benefit analysis against in-house synthesis, which typically requires multiple steps from 2,3-difluoro-6-nitrobenzonitrile precursors . In contrast, 2-bromo-3,6-difluorobenzonitrile and 2-chloro-3,6-difluorobenzonitrile are available from fewer commercial sources, limiting competitive bidding options.

Procurement Economics Supply Chain Cost Analysis

2-Amino-3,6-difluorobenzonitrile Procurement Scenarios


EGFR/BTK Kinase Inhibitor Scaffold Construction

Procure 2-amino-3,6-difluorobenzonitrile when synthesizing 2-anilino-quinazoline or pyrimidine-based kinase inhibitor cores targeting EGFR or BTK [1]. The ortho-amino-cyano arrangement enables direct cyclocondensation to form the pyrimidine ring of kinase inhibitor pharmacophores, while the 3,6-difluoro pattern maintains fluorine-mediated binding affinity without additional synthetic steps. The 97% purity specification ensures reliable stoichiometry in cyclization steps where impurities (particularly nitro-precursors) can poison palladium catalysts used in downstream cross-coupling.

Sequential Orthogonal Functionalization via Cyano-Activated Fluoro Displacement

Utilize this compound in synthetic routes requiring sequential, orthogonal derivatization: first, condensation at the 2-amino group to form heterocycles (e.g., benzimidazoles, quinazolines); second, cyano-activated fluoro displacement at the 6-position with O- or S-nucleophiles to introduce additional diversity [1]. The 3,6-difluoro pattern with ortho-cyano activation enables this dual reactivity without protecting group manipulation. This scenario is particularly relevant for library synthesis where scaffold diversity must be maximized from minimal starting material inventory.

Fragment-Based Drug Discovery Library Enrichment

Include 2-amino-3,6-difluorobenzonitrile in fragment libraries where low molecular weight (154.12 g/mol) and balanced polarity (ClogP ~1.5–2.0) are essential selection criteria [1]. The compound's MW advantage over bromo analogs (∼64 g/mol lower) provides additional optimization headroom for fragment-to-lead expansion. Its 97% purity ensures that screening hits are not artifacts of synthetic impurities, a critical quality requirement for fragment-based screening where hit rates are low and false positives are costly.

Fluorobenzylamine and Fluorobenzyl Alcohol Intermediates

Procure as the starting material for reduction to 2-amino-3,6-difluorobenzylamine derivatives using Raney nickel-catalyzed hydrogenation in non-polar solvents, as described in the Asahi Glass process patent [1]. The resulting benzylamine can be further converted to benzyl alcohol derivatives for agrochemical and pharmaceutical intermediate applications. This scenario leverages the benzonitrile framework for reductive transformations that preserve the valuable 3,6-difluoro substitution pattern while installing a more reactive benzylic amine handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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